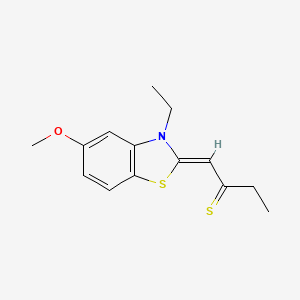![molecular formula C20H18N2O6 B11635855 5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11635855.png)
5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-hidroxi-2-({[2-(2-metilpropil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-il]carbonil}amino)benzoico es un compuesto orgánico complejo que presenta un núcleo de ácido benzoico con varios grupos funcionales unidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-hidroxi-2-({[2-(2-metilpropil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-il]carbonil}amino)benzoico generalmente implica múltiples pasos:
Formación del derivado de isoindolina: El paso inicial involucra la síntesis del derivado de isoindolina a través de la reacción del anhídrido ftálico con una amina apropiada en condiciones controladas.
Adición de la porción de ácido benzoico: La porción de ácido benzoico se introduce luego a través de una reacción de acoplamiento, a menudo facilitada por un agente de acoplamiento como la diciclohexilcarbodiimida (DCC).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo hidroxilo en el compuesto puede sufrir oxidación para formar cetonas o aldehídos correspondientes.
Reducción: Los grupos carbonilo presentes en la porción de isoindolina se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo aromático en el núcleo de ácido benzoico puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Ácido nítrico para la nitración, halógenos para la halogenación.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El ácido 5-hidroxi-2-({[2-(2-metilpropil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-il]carbonil}amino)benzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-hidroxi-2-({[2-(2-metilpropil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-il]carbonil}amino)benzoico involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores involucrados en las vías inflamatorias.
Vías implicadas: Puede modular vías de señalización como la vía NF-κB, que juega un papel crucial en la inflamación y la respuesta inmune.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-hidroxibenzoico (Ácido salicílico): Conocido por sus propiedades antiinflamatorias y analgésicas.
Ácido 4-hidroxibenzoico: Se utiliza como precursor en la síntesis de parabenos, que se utilizan ampliamente como conservantes.
Unicidad
El ácido 5-hidroxi-2-({[2-(2-metilpropil)-1,3-dioxo-2,3-dihidro-1H-isoindol-5-il]carbonil}amino)benzoico es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C20H18N2O6 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O6/c1-10(2)9-22-18(25)13-5-3-11(7-14(13)19(22)26)17(24)21-16-6-4-12(23)8-15(16)20(27)28/h3-8,10,23H,9H2,1-2H3,(H,21,24)(H,27,28) |
Clave InChI |
VFQNSAZJDHBFCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11635778.png)
![(6Z)-6-(3-bromo-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635781.png)
![Ethyl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11635787.png)
![2-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B11635793.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635800.png)
![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)
![9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)

![[3-(4-Benzyl-piperazine-1-carbonyl)-phenyl]-(4-benzyl-piperazin-1-yl)-methanone](/img/structure/B11635835.png)
![3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11635836.png)
![2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11635840.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635848.png)
